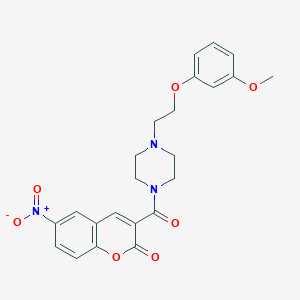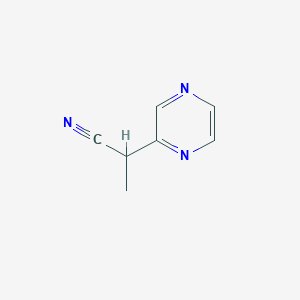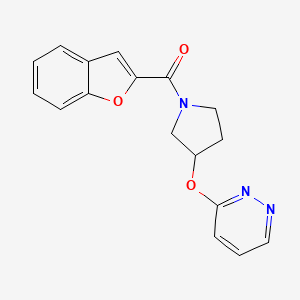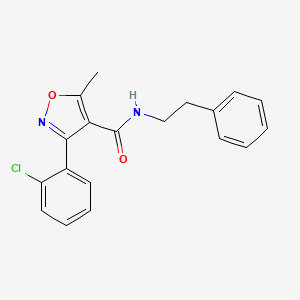![molecular formula C20H14ClFN2O2S2 B2514877 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-95-4](/img/structure/B2514877.png)
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties, as well as potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer some characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, including aza-Wittig reactions and subsequent treatments with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . The aza-Wittig reaction is a key step in forming the pyrimidinone core, which is a common feature in these types of compounds. The presence of substituents like chlorophenyl groups can be introduced through reactions with corresponding isocyanates or isothiocyanates .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is often confirmed by techniques such as X-ray crystallography . These compounds can exhibit a variety of non-covalent interactions, including hydrogen bonds and van der Waals interactions, which can be analyzed using reduced density gradient (RDG) functions and Hirshfeld surface analyses . The presence of chloro and fluoro substituents in the compound of interest suggests potential for interesting electronic effects and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be influenced by the presence of substituents, which can either activate or deactivate the core structure towards further chemical transformations. The sulfur-containing thioether moiety in the compound suggests potential for further alkylation reactions or transformations into other sulfur-containing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by a combination of their molecular structure and substituents. For instance, the presence of chlorophenyl groups can impact the acid dissociation constants, as seen in related compounds where potentiometric titration methods were used to determine pKa values . The electronic properties and chemical shifts can be studied using density functional theory (DFT) and Hartree-Fock calculations, which provide insights into the electronic distribution within the molecule .
Biological Activity
Although the specific biological activity of the compound "this compound" is not discussed in the provided papers, related compounds have been investigated for their antimicrobial and anticonvulsant activities . These studies suggest that the compound may also possess similar biological properties, which could be explored through pharmacological screening.
科学的研究の応用
Nuclear Magnetic Resonance (NMR) Studies Research has delved into the NMR properties of related bicyclic thiophene derivatives, exploring the phenomena such as through-space H–F coupling over seven bonds. These studies provide insights into the molecular structure and interactions of thiophene derivatives, which are crucial for understanding their chemical behavior and potential applications (Hirohashi, Inaba, & Yamamoto, 1975).
Crystal Structure Analysis Crystallographic studies have been conducted on related compounds to determine their structural characteristics. For example, the analysis of nuarimol, a pyrimidine fungicide, reveals detailed information about the molecular arrangement and interactions within the crystal, aiding in the understanding of its functional properties (Kang, Kim, Park, & Kim, 2015).
Synthesis and Evaluation for CNS Activity Compounds with a similar structural backbone have been synthesized and evaluated for their potential central nervous system (CNS) depressant activity. Such studies are instrumental in discovering new therapeutic agents with sedative actions (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Herbicidal Activity Research into pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrates their potential as herbicidal agents. These studies highlight the ability of such compounds to inhibit the growth of certain plants, suggesting their application in agricultural chemistry (Luo, Zhao, Zheng, & Wang, 2017).
Antimicrobial and Antifungal Studies Linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and shown to possess antimicrobial activity against a variety of organisms. These findings indicate the potential of such compounds in developing new antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Antitumor Activity Evaluation New derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been synthesized and evaluated for their antitumor activities. The majority of these compounds displayed potent anticancer activity on various human cancer cell lines, underscoring their potential in cancer therapy (Hafez & El-Gazzar, 2017).
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S2/c21-13-3-1-12(2-4-13)17(25)11-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-5-14(22)6-8-15/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFBVZPTJBZDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)


![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)



![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)